Cellular tumor antigen p53, specifically the peptide sequence from amino acids 153 to 165, is a critical component of the p53 protein, which plays a pivotal role in tumor suppression and cellular regulation. The p53 protein is often referred to as the "guardian of the genome" due to its essential functions in maintaining genomic stability, regulating the cell cycle, and preventing tumor formation. The peptide segment in question is significant for understanding the functional domains of p53 that interact with various molecular targets involved in cellular stress responses and tumorigenesis.
The p53 protein is encoded by the TP53 gene located on chromosome 17 in humans. It is classified as a transcription factor that regulates the expression of genes involved in cell cycle control, apoptosis, and DNA repair mechanisms. The p53 protein exists in various forms, including wild-type and mutant variants, with mutations in TP53 being among the most common alterations found in human cancers, occurring in approximately 50% of all malignancies .
The synthesis of cellular tumor antigen p53 (153-165) can be achieved through several biochemical methods. Common approaches include:
The recombinant approach typically involves:
In solid-phase synthesis, automated synthesizers are used to ensure precise control over peptide length and sequence.
Structural studies using techniques such as X-ray crystallography have revealed that p53 contains multiple functional domains, including:
The peptide (153-165) is part of these structural motifs that facilitate its interaction with target genes .
Cellular tumor antigen p53 (153-165) participates in several biochemical reactions:
These reactions are often studied using techniques like electrophoretic mobility shift assays (EMSA) to analyze DNA-binding activity or co-immunoprecipitation assays to study interactions with other proteins .
The mechanism by which cellular tumor antigen p53 (153-165) exerts its effects involves several key processes:
Studies show that mutations within the TP53 gene can lead to loss of function or gain of oncogenic properties, significantly impacting cancer progression and treatment responses .
Relevant data indicate that modifications can enhance stability or alter biological activity .
Cellular tumor antigen p53 (153-165) has several applications in research and clinical settings:
The cellular tumor antigen p53, encoded by the TP53 gene, serves as the paramount guardian of the genome, orchestrating responses to DNA damage, oncogenic stress, and metabolic alterations. The core DNA-binding domain (DBD), encompassing residues 102-292, includes the critical epitope spanning residues 153-165. This region is indispensable for p53’s tumor-suppressive functions, primarily through sequence-specific DNA binding to target gene promoters. p53 binding activates transcription of genes involved in cell cycle arrest (e.g., CDKN1A/p21), DNA repair, senescence, and apoptosis (e.g., BAX, PUMA) [1] [9]. Mutations within the DBD, particularly in hotspot residues like R175, R248, and R273, disrupt DNA binding and are detected in >50% of human cancers, leading to genomic instability and malignant transformation [1] [9] [10]. The 153-165 epitope contributes to structural integrity, and its perturbation abolishes p53’s ability to suppress tumorigenesis.
Table 1: Cancer-Associated Mutations in the p53 DNA-Binding Domain
Residue Position | Mutation Frequency (%) | Functional Consequence |
---|---|---|
R175 | ~4% | Conformational distortion of DBD |
R248 | ~7% | Direct DNA contact loss |
R273 | ~6% | Direct DNA contact loss |
R282 | ~2% | Structural destabilization |
Residues 153-165 form part of the central DNA-binding scaffold of p53. Structural analyses reveal that this region harbors β-sheets and loops that position key residues for direct DNA major groove contacts. The epitope stabilizes the DBD through hydrophobic interactions and hydrogen bonding, with residues like V157 and R158 critical for maintaining the β-sandwich fold [1] [10]. Mutations in this segment (e.g., R158L) disrupt local conformation, abrogating DNA affinity. Cryo-EM studies demonstrate that p53 binds nucleosomal DNA by peeling ~15 bp from histone cores, facilitated by the DBD tetramerization, which includes residues near 153-165 [2]. This epitope also enables binding to non-canonical DNA structures (e.g., cruciforms, quadruplexes), expanding p53’s regulatory scope beyond consensus response elements [10]. Notably, >95% of cancer-derived mutations cluster in the DBD, underscoring the functional indispensability of this region [1] [9].
Table 2: Structural Elements within the 153-165 Epitope
Residue | Secondary Structure | Role in DNA Binding |
---|---|---|
V157 | β-sheet | Hydrophobic core stabilization |
R158 | Loop/β-sheet | DNA backbone contact |
C160 | Loop | Zinc coordination (indirect) |
S162 | Loop | Hydrogen bonding with DNA |
The 153-165 epitope is modulated by post-translational modifications (PTMs) that fine-tune p53 stability and activity. Phosphorylation near this region (e.g., at S315 by CDK2/Cyclin A) induces conformational changes that promote or inhibit cofactor binding. Acetylation (e.g., K164 by CBP/p300) enhances sequence-specific DNA binding by neutralizing positive charges and recruiting chromatin remodelers [3] [5]. Ubiquitination by MDM2 at C-terminal lysines (K370, K373, K381, K382) targets p53 for degradation but is antagonized by PTMs within the DBD under stress [3] [9]. Interplay between PTMs creates a "code" that dictates functional outcomes: for example, S315 phosphorylation facilitates MDM2 binding, linking cell cycle progression to p53 degradation [5]. Oxidation of cysteine residues (e.g., C176, C238) within the DBD, including near 153-165, impairs DNA binding during oxidative stress, illustrating environmental modulation of this epitope [8].
The 153-165 epitope exhibits remarkable evolutionary conservation, highlighting its non-redundant role in p53 function. Sequence alignment across vertebrates reveals >90% similarity in this region, with residues V157, R158, and C160 invariant from teleosts to mammals [1]. Elephants, which possess 20 TP53 retrogenes and exhibit exceptional cancer resistance, retain identical 153-165 sequences, suggesting strong selective pressure against mutations [1]. In invertebrates, Drosophila p53 lacks significant homology to the human DBD, but Caenorhabditis elegans CEP-1 displays partial conservation of DNA-contact residues. Functional studies show that humanized substitutions in CEP-1 (e.g., R158K) impair DNA binding and apoptosis, confirming the epitope’s ancient role in genome surveillance [10]. This conservation underscores its fundamental contribution to p53’s tumor-suppressive mechanism across taxa.
Table 3: Evolutionary Conservation of Key Residues in the 153-165 Epitope
Residue | Homo sapiens | Mus musculus | Danio rerio | Caenorhabditis elegans |
---|---|---|---|---|
V157 | Val | Val | Val | Leu |
R158 | Arg | Arg | Arg | Lys |
C160 | Cys | Cys | Cys | Ser |
S162 | Ser | Ser | Ser | Ala |
Concluding Remarks
The 153-165 epitope of cellular tumor antigen p53 represents a linchpin in its molecular architecture, integrating DNA-binding specificity, structural stability, and evolutionary adaptation. Its disruption by mutations or aberrant PTMs is a hallmark of cancer, while its conservation across species underscores its non-negotiable role in genome protection. Targeting this region with therapeutics that restore wild-type conformation or modulate PTMs remains a promising frontier in oncology.
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